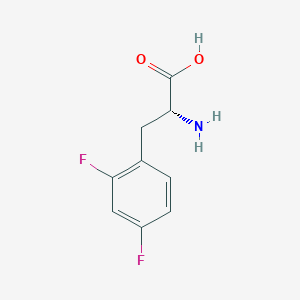

2,4-Difluoro-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426490 | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-60-5 | |

| Record name | D-Phenylalanine, 2,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4-Difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that distinguish it from its endogenous counterpart, L-phenylalanine. These properties, including enhanced metabolic stability and altered electronic characteristics, make it a valuable building block for the development of novel peptides, and other therapeutics with improved pharmacokinetic profiles and biological activity.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The introduction of fluorine atoms significantly influences the properties of the phenylalanine molecule. Key quantitative data for this compound and its common derivatives are summarized below.

| Property | This compound | Fmoc-2,4-difluoro-D-phenylalanine | Boc-2,4-difluoro-D-phenylalanine |

| CAS Number | 266360-60-5[2] | 1217820-78-4[1] | 167993-24-0[4] |

| Molecular Formula | C₉H₉F₂NO₂[2] | C₂₄H₁₉F₂NO₄[1] | C₁₄H₁₇F₂NO₄[4] |

| Molecular Weight | 201.17 g/mol [2] | 423.41 g/mol [1] | 301.29 g/mol [4] |

| Appearance | White to off-white solid[5] | White powder[1] | Not specified |

| Melting Point | 224 °C (for DL-form)[6] | 152 - 157 °C[1] | Not specified |

| Optical Rotation | Not specified | [a]²⁰D = 43 ± 2 ° (c=1 in DMF)[1] | Not specified |

| Storage Conditions | 2 - 8 °C[2] | 2 - 8 °C[1] | 2 - 8 °C[4] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR, the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atoms will also give rise to distinct signals in ¹⁹F NMR. The chemical shifts of the α- and β-protons will be characteristic of the amino acid backbone.[7][8][9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and the aromatic ring (C=C and C-H stretches). The C-F bonds will also have characteristic stretching vibrations.[11][12][13][14][15]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Fragmentation patterns can also yield structural information.[16][17][18]

Experimental Protocols

Synthesis of Fluorinated Phenylalanines

The synthesis of fluorinated phenylalanines can be achieved through various methods. A general approach involves the electrophilic fluorination of a suitable phenylalanine precursor.[19]

General Protocol for Radiofluorination (Conceptual)

This protocol is a conceptual summary based on methods for synthesizing related compounds.[19]

-

Precursor Preparation : Start with a protected derivative of phenylalanine, such as N-Boc-L-phenylalanine.

-

Electrophilic Fluorination : React the precursor with a source of electrophilic fluorine, such as [¹⁸F]F₂ or [¹⁸F]AcOF, in an appropriate solvent like trifluoroacetic acid. This reaction typically yields a mixture of ortho, meta, and para isomers.

-

Deprotection : Remove the protecting groups (e.g., Boc group) under acidic conditions.

-

Purification : The resulting mixture of fluorinated phenylalanine isomers is then purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired 2,4-difluoro isomer.

Caption: General workflow for the synthesis of fluorinated phenylalanine.

Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[20]

LC-MS/MS Protocol Outline

-

Sample Preparation :

-

Protein precipitation from the biological matrix (e.g., plasma, urine) using a solvent like acetonitrile.

-

Centrifugation to remove precipitated proteins.

-

The supernatant is collected, and an internal standard (e.g., a deuterated analog) is added.

-

-

Chromatographic Separation :

-

A C18 reversed-phase column is typically used.

-

A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed to separate the analyte from other matrix components.

-

-

Mass Spectrometric Detection :

-

A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

-

Data Analysis :

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

The concentration of the analyte in the unknown samples is determined from this calibration curve.

-

Caption: Workflow for quantifying this compound in biological samples.

Biological Activity and Applications

The incorporation of this compound into peptides can significantly enhance their biological properties. The fluorine atoms can increase metabolic stability by blocking sites of enzymatic degradation and can also modulate binding affinity to biological targets through altered electronic interactions.[1][3][4]

Key Applications:

-

Drug Development : Used as a building block to create peptide-based drugs with improved stability and efficacy.[1][4]

-

Enzyme Inhibition : Serves as a tool to study enzyme mechanisms and design potent enzyme inhibitors.[2][3]

-

Protein Engineering : Employed to investigate protein folding and stability.[2]

-

Biochemical Research : Utilized in studies of metabolic pathways and receptor binding.[2][3]

Potential Signaling Pathway Interaction

While specific signaling pathways for this compound are not detailed, a common application of modified amino acids is in the design of peptide mimetics that can act as antagonists or agonists at cell surface receptors, such as G-protein coupled receptors (GPCRs).

Caption: Hypothetical mechanism of a this compound-containing peptide as a GPCR antagonist.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its unique chemical properties, stemming from the difluorination of the phenyl ring, offer opportunities to enhance the stability, bioactivity, and pharmacokinetic profiles of peptides and other small molecules. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for the synthesis, analysis, and application of this important synthetic amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 31105-93-8 CAS MSDS (2,4-DIFLUORO-L-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Boc-2,4-Difluoro-L-Phenylalanine(167993-00-2) 1H NMR spectrum [chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. The dynamics of brain concentrations of phenylalanine and its clinical significance in patients with phenylketonuria determined by in vivo 1H magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy [mdpi.com]

- 12. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-D-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. Its unique physicochemical properties, arising from the disubstituted fluorine atoms on the phenyl ring, make it a valuable building block for designing novel peptides and small molecules with enhanced stability, binding affinity, and biological activity.

Core Properties of this compound

This compound is a non-proteinogenic amino acid that serves as a synthetic building block. The strategic placement of two fluorine atoms on the phenyl ring significantly alters its electronic properties, enhancing its potential for various applications in drug design and biochemical research.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Fmoc-2,4-difluoro-D-phenylalanine | Boc-2,4-difluoro-D-phenylalanine |

| CAS Number | 266360-60-5[1] | 1217820-78-4[2] | 167993-24-0[3] |

| Molecular Formula | C₉H₉F₂NO₂[1] | C₂₄H₁₉F₂NO₄[2] | C₁₄H₁₇F₂NO₄[3] |

| Molecular Weight | 201.17 g/mol [1] | 423.41 g/mol [2] | 301.29 g/mol [3] |

| Appearance | - | White powder[2] | - |

| Purity | - | ≥ 99% (HPLC)[2] | - |

| Melting Point | - | 152 - 157 °C[2] | - |

| Optical Rotation | - | [a]²⁰D = 43 ± 2 ° (C = 1 in DMF)[2] | - |

| Storage Conditions | 2 - 8 °C[1] | 2 - 8 °C[2] | 2 - 8 °C[3] |

Experimental Protocols

The incorporation of fluorine into phenylalanine can modulate acidity, basicity, hydrophobicity, and bioavailability.[4] Several synthetic strategies have been developed for the preparation of fluorinated phenylalanine derivatives.

Enzymatic Synthesis of D-Phenylalanine Derivatives

A multi-enzymatic cascade system can be employed for the synthesis of D-phenylalanine derivatives from L-phenylalanine. This process involves oxidative deamination of the L-amino acid to the corresponding prochiral intermediate, followed by reductive amination to the D-amino acid.

Protocol for In Vitro Enzymatic Cascade:

-

Enzyme Preparation: Utilize purified Proteus vulgaris meso-diaminopimelate dehydrogenase (PvDAPDH), a variant of Proteus mirabilis L-amino acid deaminase (PmLAAD), and Bacillus megaterium glucose dehydrogenase (BmGDH).[5]

-

Reaction Mixture: Combine the three enzymes in an equimolar ratio in a reaction buffer.[5]

-

Substrates and Cofactors: Add L-phenylalanine (e.g., 5 g/L), NADP⁺ (e.g., 0.5 mM), NH₄Cl (e.g., 1 g/L), and glucose (e.g., 7 g/L) to the reaction mixture.[5]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation for a specified duration (e.g., 4 hours).[5][6]

-

Monitoring and Analysis: Monitor the formation of the D-phenylalanine derivative using analytical techniques such as HPLC. The final product identity can be confirmed by mass spectrometry and NMR analysis.[5]

Logical Workflow for Enzymatic Synthesis of D-Phenylalanine

Caption: Enzymatic cascade for the synthesis of D-Phenylalanine from L-Phenylalanine.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into peptides is a key application. The following is a general protocol for manual solid-phase peptide synthesis using Fmoc-chemistry.

-

Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF and then dichloromethane (DCM).[7]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-2,4-Difluoro-D-phenylalanine and 4 equivalents of an activator like OxymaPure in DMF.

-

Add 4 equivalents of a coupling reagent such as diisopropylcarbodiimide (DIC) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.[7]

-

-

Monitoring Coupling: Perform a Kaiser test to check for the completion of the coupling reaction.[7]

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin, and treat it with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Mechanisms of Action

The incorporation of fluorinated phenylalanine analogs can significantly impact the biological activity of peptides and small molecules.

Enzyme Inhibition

Fluorinated phenylalanine derivatives can act as inhibitors of various enzymes. For instance, they have the potential to inhibit aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), which are crucial for the biosynthesis of neurotransmitters.[8]

G-Protein Coupled Receptor (GPCR) Modulation

Peptides containing fluorinated phenylalanine have shown promise in fine-tuning receptor selectivity and affinity for G-protein coupled receptors (GPCRs). The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions within the receptor's binding pocket, and the increased metabolic stability can result in a prolonged duration of action.[7][9]

Neuroprotective Effects

Halogenated derivatives of L-phenylalanine have demonstrated neuroprotective properties. For example, 3,5-dibromo-L-tyrosine, an endogenous halogenated derivative, attenuates excitatory glutamatergic synaptic transmission and has shown significant neuroprotection in both in vitro and in vivo models of brain ischemia.[10] While this is not this compound, it highlights the potential of halogenated phenylalanines in neuroscience research.

Proposed Mechanism of D-Phe Action in Phenylketonuria (PKU)

In the context of Phenylketonuria (PKU), a metabolic disorder characterized by high levels of L-phenylalanine, D-phenylalanine has been proposed to have a therapeutic effect. It is hypothesized that D-Phe can inhibit the amyloid fibril formation of L-Phe and may also compete for the same large neutral amino acid (LNAA) transporters in the brain, potentially reducing the neurotoxic effects of high L-Phe concentrations.[11][12]

Proposed Dual Action of D-Phenylalanine in Phenylketonuria

Caption: Proposed dual mechanism of D-Phenylalanine action in Phenylketonuria.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 6. Advances in Enzymatic Synthesis of D-Amino Acids | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluoro-D-phenylalanine, a synthetic amino acid of significant interest in biochemical research and pharmaceutical development. Its unique structural properties, imparted by the difluorinated phenyl ring, make it a valuable tool for creating novel peptides and therapeutics with enhanced stability and biological activity.

Core Compound Properties

This compound is a derivative of the natural amino acid D-phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring alters its electronic properties, which can lead to enhanced binding affinities, improved metabolic stability, and unique conformational constraints when incorporated into peptides and proteins.[1][2]

Quantitative Data Summary

The physicochemical properties of this compound and its common derivatives used in peptide synthesis are summarized below for easy comparison.

| Property | This compound | Boc-2,4-Difluoro-D-phenylalanine | Fmoc-2,4-Difluoro-D-phenylalanine |

| CAS Number | 266360-60-5[1][] | 167993-24-0[4] | 1217820-78-4[5] |

| Molecular Formula | C₉H₉F₂NO₂[1][][6] | C₁₄H₁₇F₂NO₄[4] | C₂₄H₁₉F₂NO₄[5] |

| Molecular Weight | 201.17 g/mol [1][][6] | 301.29 g/mol [4] | 423.41 g/mol [5] |

| Appearance | White to off-white solid[7] | - | White powder[5] |

| Synonyms | D-Phe(2,4-DiF)-OH, (R)-2-Amino-3-(2,4-difluorophenyl)propionic acid[1] | Boc-D-Phe(2,4-DiF)-OH[4] | Fmoc-D-Phe(2,4-DiF)-OH[5] |

| Storage Conditions | 2 - 8 °C[1] | 2 - 8 °C[4] | 2 - 8 °C[5] |

Experimental Protocols

Detailed methodologies for the application of fluorinated phenylalanine analogs are crucial for successful research outcomes. While specific protocols for this compound are not widely published, the following are adapted from established methods for similar fluorinated amino acids and are expected to be highly applicable.[8][9]

Protocol 1: Biosynthetic Incorporation into Recombinant Proteins

This protocol describes the incorporation of this compound into a protein of interest expressed in E. coli. This method is commonly used for producing proteins for structural analysis, such as ¹⁹F NMR spectroscopy.[8][10]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) with the plasmid for the target protein.

-

M9 minimal media components.

-

This compound.

-

L-Tyrosine and L-Tryptophan.

-

Glucose (or other carbon source).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Appropriate antibiotic.

Methodology:

-

Starter Culture: Inoculate 5-10 mL of Luria-Bertani (LB) medium (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.[8]

-

Main Culture Growth: Inoculate 1 L of M9 minimal medium (with antibiotic) with the starter culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1. Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8.[8]

-

Amino Acid Addition: Reduce the culture temperature to 18-20°C. Add sterile this compound to a final concentration of 50-100 mg/L. Supplement with L-Tyrosine and L-Tryptophan (50 mg/L each) to prevent the host cell from converting the fluorinated analog.[8]

-

Induction: After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[8][11]

-

Expression and Harvest: Continue incubation at the lower temperature (18-20°C) for 16-20 hours. Harvest the cells via centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can then be used for protein purification.[8]

Protocol 2: Quantification by LC-MS/MS

This protocol provides a framework for the sensitive quantification of this compound in biological samples, which is essential for pharmacokinetic and metabolic studies. The method is adapted from general procedures for amino acid analysis.[9]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate).

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte).

-

Acetonitrile (ACN) or other protein precipitation agent.

-

Formic acid.

-

LC-MS/MS system with a C18 reverse-phase column.

Methodology:

-

Sample Preparation: Thaw biological samples. To 100 µL of the sample, add 10 µL of the IS working solution.

-

Protein Precipitation: Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins. Vortex vigorously and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the IS must be determined empirically.

-

-

Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS and comparing it against a standard curve prepared in a matching biological matrix.[9]

Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.

Caption: Workflow for biosynthetic incorporation of this compound.

Caption: Generalized workflow for solid-phase synthesis of a fluorinated peptide.

Caption: Impact of fluorination on properties and applications of D-phenylalanine.

Signaling Pathways and Biological Context

While this compound is not known to be a direct modulator of a specific signaling pathway itself, its value lies in its incorporation into peptides that target various biological systems. The introduction of fluorine can significantly enhance the therapeutic properties of these peptides.[2][12]

-

Enzyme Inhibition: Fluorinated amino acids are used to design potent enzyme inhibitors. The strong carbon-fluorine bond can increase the metabolic stability of a peptide, preventing its rapid degradation and prolonging its inhibitory action.[2]

-

Receptor Binding: The altered electronic nature of the difluorinated phenyl ring can enhance binding affinity to specific receptors. This is critical in drug development for creating more potent and selective agonists or antagonists for targets like G-protein coupled receptors (GPCRs).[1][13]

-

Modulation of Protein-Protein Interactions: By replacing a natural amino acid with a fluorinated analog, researchers can study and modulate protein-protein interactions, which are central to many signaling cascades involved in diseases like cancer.[2]

-

Phenylalanine Metabolism Context: In biological systems, L-phenylalanine is a precursor for numerous compounds and is metabolized via pathways like the phenylalanine hydroxylase pathway.[14][15][16] While this compound is a synthetic D-amino acid and not a direct substrate for these pathways, its structural similarity allows it to act as a competitive inhibitor or be incorporated into peptides that interfere with these processes. Another related pathway is the Ehrlich pathway in yeast, which converts L-phenylalanine to valuable flavor compounds.[17] The study of synthetic analogs provides insights into the specificity and mechanisms of the enzymes involved in these natural metabolic routes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 31105-93-8 CAS MSDS (2,4-DIFLUORO-L-PHENYLALANINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]

An In-depth Technical Guide on the Solubility of 2,4-Difluoro-D-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic amino acid analog that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block for novel peptides and pharmaceuticals. A fundamental understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and biological assays.

This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, details a standard experimental protocol for its determination, and presents a visual workflow for this process.

General Solubility Profile

Amino acids, including this compound, are zwitterionic compounds, possessing both an acidic carboxylic acid group and a basic amino group. This dual functionality dictates their solubility behavior. Generally, amino acids are soluble in water and often exhibit low solubility in non-polar organic solvents.

The incorporation of fluorine atoms into the phenylalanine scaffold is known to increase its lipophilicity. This suggests that this compound would likely exhibit greater solubility in a broader range of organic solvents compared to its non-fluorinated counterpart, D-phenylalanine. However, specific quantitative solubility data for this compound in various organic solvents is not widely available in the public literature.

Qualitative Solubility Data

In the absence of precise quantitative data, a qualitative assessment of solubility can be inferred based on general chemical principles and information available for similar fluorinated compounds. The following table provides an estimation of the solubility of this compound in a selection of common organic solvents.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A strong hydrogen bond acceptor, capable of solvating both the carboxylic acid and amino groups. |

| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Similar to DMSO, it is a highly polar solvent that can effectively dissolve many amino acid derivatives. |

| Methanol | Polar Protic | Moderately Soluble | Can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amino acid. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, though its slightly lower polarity may result in marginally lower solubility. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar, its ability to form strong hydrogen bonds is limited compared to DMSO or DMF. |

| Dichloromethane (DCM) | Weakly Polar | Sparingly Soluble to Insoluble | Its lower polarity makes it a less effective solvent for the polar zwitterionic structure. |

| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy of the amino acid. |

| Hexane | Non-polar | Insoluble | A non-polar alkane, unsuitable for dissolving polar compounds like amino acids. |

Disclaimer: The information in this table is predictive and should be confirmed through experimental measurement for any practical application.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method. This method is reliable and provides the thermodynamic solubility of the compound.

Principle

An excess of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The system is agitated for a sufficient period to ensure that the solution becomes saturated. After equilibrium is reached, the concentration of the solute in the supernatant is measured by a suitable analytical technique.

Materials and Equipment

-

This compound (high purity solid)

-

Organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with inert, well-sealing caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials at a consistent speed for a predetermined time (typically 24 to 72 hours). It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Phase Separation: Once equilibrium is established, allow the vials to rest at the same constant temperature for a sufficient time (e.g., 2-4 hours) for the undissolved solid to sediment. Alternatively, centrifuge the vials to facilitate phase separation.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter appropriate for the organic solvent to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

A Technical Guide to the Crystal Structure Analysis of 2,4-Difluoro-D-phenylalanine: Methodology and In Silico Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into organic molecules is a powerful tool in drug design. In the context of phenylalanine, replacing hydrogen atoms with fluorine can lead to profound changes in physicochemical properties such as lipophilicity, pKa, and metabolic stability.[1][2] These modifications can enhance a drug candidate's binding affinity to its target, improve its pharmacokinetic profile, and increase its resistance to enzymatic degradation.[][4] The 2,4-disubstitution pattern, in particular, creates a unique electronic environment on the aromatic ring, influencing its interactions with biological macromolecules. An atomic-resolution crystal structure is essential for understanding these interactions and for structure-based drug design.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. The process involves a series of well-defined steps, from obtaining high-quality crystals to refining the final structural model.[5]

2.1. Crystallization

The primary and often most challenging step is growing a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[5] For a small molecule like 2,4-Difluoro-D-phenylalanine, several standard methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until it reaches supersaturation and crystals begin to form.

-

Vapor Diffusion: This technique involves placing a concentrated drop of the compound's solution in a sealed chamber containing a larger reservoir of a precipitant. The slow diffusion of the precipitant's vapor into the drop induces crystallization. Common setups include hanging drop and sitting drop methods.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

2.2. X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots of varying intensities.[] These intensities and their positions are recorded by a detector.

2.3. Structure Solution and Refinement

The collected diffraction data provides the amplitudes of the diffracted X-rays, but not their phases. Determining these phases is known as the "phase problem." For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to derive initial phase estimates.[6]

This initial solution provides a rough electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data. The refinement process involves adjusting atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.

The overall workflow for determining a crystal structure is depicted below.

Quantitative Data: Crystal Structure of L-Phenylalanine and Predicted Data for this compound

While awaiting experimental determination, we can infer the likely structural parameters of this compound by examining the known crystal structure of L-phenylalanine and considering the well-documented effects of fluorine substitution on an aromatic ring.

3.1. Experimentally Determined Crystal Structure of L-Phenylalanine

L-phenylalanine has been shown to crystallize in the monoclinic space group P2₁, with four molecules in the asymmetric unit.[7][8] The unit cell parameters are summarized below.

| Parameter | Value (L-Phenylalanine) [7] |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.778 |

| b (Å) | 6.065 |

| c (Å) | 31.597 |

| α (°) | 90 |

| β (°) | 96.78 |

| γ (°) | 90 |

| Volume (ų) | 1670.6 |

| Z (Molecules per unit cell) | 8 (Z' = 4) |

3.2. Predicted Crystal Data for this compound

The introduction of two fluorine atoms will alter the molecule's size, shape, and intermolecular interactions, likely resulting in a different crystal packing arrangement and unit cell parameters. The high electronegativity of fluorine is known to shorten adjacent C-C bonds in the phenyl ring and can influence bond angles.[9][10] The following table presents predicted values for this compound, which should be considered theoretical estimates until confirmed by experiment.

| Parameter | Predicted Value (this compound) | Rationale for Prediction |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for amino acids. |

| Space Group | P2₁ or P2₁2₁2₁ | Chiral molecule crystallizing in a non-centrosymmetric space group. |

| a, b, c (Å) | Likely different from L-Phe | Altered molecular shape and intermolecular forces (e.g., C-H···F interactions) will lead to different packing. |

| β (°) | Potentially close to 90° | Depending on the packing efficiency, a higher symmetry system might be adopted. |

| Volume (ų) | ~1700 - 1800 | The addition of two fluorine atoms increases molecular volume. |

| C-F Bond Length (Å) | ~1.35 | Typical length for a C(sp²)-F bond in aromatic systems. |

| Phenyl C-C Bond Lengths (Å) | 1.37 - 1.40 | Bonds adjacent to C-F bonds may be slightly shorter than standard aromatic C-C bonds due to fluorine's electronegativity.[9] |

Impact of Fluorination on Biological Activity

The structural changes induced by fluorination directly translate to altered biological activity. Fluorine's high electronegativity creates a strong C-F bond, which can block sites of metabolic oxidation, thereby increasing the molecule's in vivo half-life.[1] Furthermore, the electron-withdrawing nature of fluorine modifies the electronic distribution of the phenyl ring, which can alter its binding interactions (e.g., cation-π, hydrogen bonding) with protein targets.[11]

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, the established methodologies of X-ray crystallography provide a clear path to obtaining this crucial data. The insights gained from the structures of related compounds, such as L-phenylalanine, combined with a theoretical understanding of fluorine's effects on molecular geometry, allow for reasoned predictions of its structural characteristics. The determination of this structure will be invaluable for the rational design of novel therapeutics, enabling precise modeling of its interactions at the atomic level and accelerating the development of more effective and stable drug candidates.

References

- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. The polymorphs of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

Spectroscopic Profile of 2,4-Difluoro-D-phenylalanine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-D-phenylalanine, a fluorinated analog of the essential amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize advanced analytical techniques for molecular characterization. The inclusion of fluorine atoms in the phenyl ring significantly alters the molecule's electronic properties, offering unique characteristics for its application in peptide synthesis and as a biochemical probe.

Chemical Structure and Properties

This compound possesses the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol . The strategic placement of two fluorine atoms on the phenyl ring enhances its metabolic stability and modulates its interaction with biological targets.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.35 | m | - | Aromatic-H (3H) |

| 4.15 | t | 7.5 | α-H |

| 3.20 | dd | 14.5, 7.5 | β-Hₐ |

| 3.10 | dd | 14.5, 7.5 | β-Hₑ |

Table 2: ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C=O (Carboxyl) |

| 162.5 (dd, J=245, 12 Hz) | C-F (C-2) |

| 160.5 (dd, J=248, 12 Hz) | C-F (C-4) |

| 131.0 (dd, J=10, 3 Hz) | Aromatic C-H |

| 124.5 (dd, J=14, 4 Hz) | Aromatic C (C-1) |

| 111.5 (dd, J=21, 4 Hz) | Aromatic C-H |

| 104.0 (t, J=26 Hz) | Aromatic C-H |

| 56.0 | α-C |

| 37.5 | β-C |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad, Strong | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1620 | Medium | N-H bend (Amine) |

| 1510, 1450 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-F stretch |

| 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 202.06 | [M+H]⁺ |

| 224.04 | [M+Na]⁺ |

| 156.06 | [M+H - HCOOH]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.

-

Instrumentation : A 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition :

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Acquisition time: 3.0 s

-

Spectral width: 12 ppm

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024

-

Relaxation delay: 5.0 s

-

Acquisition time: 1.5 s

-

Spectral width: 200 ppm

-

-

Data Processing : Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ¹H spectra to the residual HDO signal at 4.79 ppm and the ¹³C spectra using an internal standard or by referencing to the solvent signal.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

-

Data Processing : Perform a background subtraction from the sample spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a 1 mg/mL solution of this compound in a mixture of water and methanol (1:1 v/v) with 0.1% formic acid.

-

Instrumentation : A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Acquisition (Positive Ion Mode) :

-

Infuse the sample solution at a flow rate of 5 µL/min.

-

Capillary voltage: 3.5 kV

-

Cone voltage: 30 V

-

Source temperature: 120 °C

-

Desolvation temperature: 350 °C

-

Mass range: m/z 50 - 500

-

-

Data Processing : Calibrate the mass axis using a suitable reference standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General experimental workflow for spectroscopic analysis.

An In-Depth Technical Guide to the Biological Activity of 2,4-Difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-D-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine significantly alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence its biological activity, making it a valuable tool for modulating peptide and protein structure and function, as well as a potential therapeutic agent in its own right. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its role as an enzyme inhibitor.

Enzyme Inhibition

While specific quantitative data for the inhibition of enzymes by this compound is limited in publicly available literature, its structural similarity to L-DOPA and L-tryptophan suggests it may act as an inhibitor of key enzymes involved in neurotransmitter synthesis, such as Aromatic L-Amino Acid Decarboxylase (AADC) and Tryptophan Synthase.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme responsible for the final step in the biosynthesis of the neurotransmitters dopamine and serotonin. It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin. Due to its structural resemblance to these substrates, this compound is hypothesized to act as a competitive inhibitor of AADC.

Quantitative Data on AADC Inhibition

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Tryptophan Synthase Inhibition

Tryptophan synthase is a bifunctional enzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan. The β-subunit, which is PLP-dependent, is responsible for the synthesis of tryptophan from indole and serine. Given that fluorinated amino acids can interfere with the activity of enzymes involved in amino acid metabolism, this compound may act as an inhibitor of tryptophan synthase.

Quantitative Data on Tryptophan Synthase Inhibition

| Compound | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Anticancer Activity

The incorporation of fluorinated amino acids into peptides and other molecules has been explored as a strategy to enhance their anticancer properties. While direct studies on the anticancer activity of this compound are not extensively reported, its potential in this area warrants investigation, likely through its effects on cellular metabolism or as a component of cytotoxic peptides.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 Value |

| This compound | Not Reported | MTT Assay | Not Reported |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol is adapted from methods used for other AADC inhibitors and is designed to determine the inhibitory potential of this compound.

Materials:

-

Purified AADC enzyme

-

L-DOPA (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

This compound (test inhibitor)

-

Potassium phosphate buffer (pH 7.2)

-

Perchloric acid

-

Mobile phase for HPLC (e.g., aqueous sodium phosphate with methanol)

-

HPLC system with electrochemical detection

Procedure:

-

Enzyme Preparation: Prepare a solution of purified AADC in potassium phosphate buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. Create a series of dilutions to test a range of concentrations.

-

Reaction Mixture: In a microcentrifuge tube, combine the AADC enzyme solution, PLP, and the appropriate concentration of this compound or buffer (for control). Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiation of Reaction: Add L-DOPA to the reaction mixture to initiate the decarboxylation reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated protein. Filter the supernatant.

-

Quantification of Dopamine: Analyze the supernatant by HPLC with electrochemical detection to quantify the amount of dopamine produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. To determine the Ki value, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor, and analyze the data using a Lineweaver-Burk or Dixon plot.

AADC Inhibition Assay Workflow

Tryptophan Synthase Inhibition Assay

This protocol is a general method to assess the inhibition of tryptophan synthase and can be adapted for this compound.

Materials:

-

Purified Tryptophan Synthase (α2β2 complex)

-

Indole

-

L-Serine

-

Pyridoxal-5'-phosphate (PLP)

-

This compound

-

Potassium phosphate buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of indole, L-serine, PLP, and this compound in the appropriate buffer.

-

Reaction Mixture: In a cuvette, combine the tryptophan synthase enzyme, PLP, and varying concentrations of this compound.

-

Initiation of Reaction: Add L-serine and indole to the cuvette to start the reaction.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 290 nm (due to the consumption of indole) or the increase in absorbance at 279 nm (due to the formation of tryptophan) in a time-course manner.

-

Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Tryptophan Synthase Inhibition Assay Workflow

Cell Viability (MTT) Assay

This protocol can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

MTT Assay Workflow

Signaling Pathways

The potential inhibition of AADC by this compound would directly impact the dopamine and serotonin synthesis pathways.

Dopamine and Serotonin Synthesis Pathways

Inhibition of AADC would lead to a decrease in the production of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan. This could have significant implications for neurological function and suggests a potential therapeutic application in conditions characterized by excessive dopamine or serotonin signaling.

Inhibition of Dopamine and Serotonin Synthesis

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors and therapeutic agents. While specific data on its biological activity is still emerging, its structural characteristics suggest a potential to modulate key enzymatic pathways, particularly in neurotransmitter synthesis. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to further explore and quantify the biological effects of this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.

The Strategic Role of 2,4-Difluoro-D-phenylalanine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. The strategic incorporation of non-canonical amino acids into peptide and small molecule drug candidates has emerged as a powerful tool to achieve these desired properties. Among these, fluorinated amino acids have garnered significant attention, and 2,4-Difluoro-D-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, stands out for its unique potential to modulate the physicochemical and biological properties of parent molecules.[1][2]

This in-depth technical guide explores the multifaceted role of this compound in drug discovery. We will delve into its synthesis, its incorporation into bioactive molecules, and its impact on crucial pharmacological parameters such as enzyme inhibition and receptor binding. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the applications and potential of this unique building block in the development of next-generation therapeutics.

The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into a molecule can profoundly alter its properties. The high electronegativity of fluorine, combined with its relatively small size, can influence a molecule's acidity, basicity, hydrophobicity, and conformation.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation.[4] This increased stability often translates to a longer in vivo half-life.[5] Furthermore, the electronic perturbations caused by fluorine substitution can modulate non-covalent interactions, such as cation-π interactions, which are often critical for high-affinity ligand-receptor binding.[4][6]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Chemical synthesis routes often involve the alkylation of a chiral glycine equivalent or the asymmetric hydrogenation of a dehydroamino acid precursor. Enzymatic approaches, utilizing enzymes such as phenylalanine ammonia lyases (PALs) or transaminases, offer the potential for high stereoselectivity and milder reaction conditions.[7][8][9]

A general synthetic workflow for producing fluorinated phenylalanine derivatives is outlined below.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into peptide chains is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[1][10][11] In this method, the N-terminus of the amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under coupling conditions but can be readily removed by a base, typically piperidine.[10] The protected amino acid is then activated and coupled to the growing peptide chain, which is anchored to a solid resin support.

The general cycle of Fmoc-SPPS is depicted in the following workflow diagram.

Impact on Biological Activity

The introduction of this compound can significantly enhance the biological activity and therapeutic potential of peptides and small molecules. These enhancements are often attributed to improved metabolic stability and altered receptor binding affinities.

Enhanced Metabolic Stability

Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The incorporation of D-amino acids, such as this compound, can confer resistance to enzymatic cleavage, as proteases are typically stereospecific for L-amino acids.[12] This increased stability leads to a longer circulating half-life and improved pharmacokinetic profile.[5]

Modulation of Receptor Binding and Enzyme Inhibition

The difluorinated phenyl ring of this compound can engage in unique interactions within the binding pockets of receptors and enzymes. The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions and increased binding affinity.[4][6] This can translate to enhanced potency as an agonist or antagonist at a given receptor or a more effective inhibitor of a target enzyme. For instance, the incorporation of a D-phenylalanine residue has been shown to improve the binding affinity of peptides for the Gonadotropin-Releasing Hormone (GnRH) receptor.[13] While specific quantitative data for this compound is limited in the public domain, the principles of fluorination suggest a strong potential for modulating target interactions.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in the design of novel therapeutics for a range of diseases, including cancer and neurological disorders.[2]

Anticancer Peptides

Anticancer peptides (ACPs) are a promising class of therapeutics that can selectively target and kill cancer cells.[12] The incorporation of this compound can enhance the efficacy of ACPs by increasing their stability in the tumor microenvironment and improving their interaction with cancer cell membranes.[12] Fluorinated amino acids can also influence the intracellular signaling pathways that lead to apoptosis in cancer cells.[4]

Neurological Disorders

Neuropeptides play crucial roles in regulating neuronal function, and their dysregulation is implicated in various neurological disorders.[14][15][16] The development of peptide-based therapeutics for these conditions is often hampered by their poor stability and inability to cross the blood-brain barrier. The incorporation of this compound can address the stability issue and potentially modulate the interaction of neuropeptide analogs with their receptors in the central nervous system.[2]

Quantitative Data

While specific quantitative data for peptides and drugs containing this compound are not widely available in the literature, the following table provides examples of the impact of fluorination and D-amino acid substitution on the biological activity of peptides from various studies. This data serves as a valuable reference for the potential enhancements that can be achieved with this compound.

| Peptide/Drug Analogue | Target | Parameter | Value | Reference |

| Biphalin Analogue (with 4-F-Phe) | μ-Opioid Receptor | Ki (nM) | 0.09 | [6] |

| Native Biphalin Analogue | μ-Opioid Receptor | Ki (nM) | 0.51 | [6] |

| Biphalin Analogue (with 4-F-Phe) | δ-Opioid Receptor | Ki (nM) | 0.11 | [6] |

| Native Biphalin Analogue | δ-Opioid Receptor | Ki (nM) | 12.8 | [6] |

| DOTA-Ahx-D-Phe-(D-Lys6)-GnRH | GnRH Receptor | IC50 (nM) | 7.6 | [13] |

| DOTA-Ahx-(D-Lys6)-GnRH | GnRH Receptor | IC50 (nM) | 36.1 | [13] |

Experimental Protocols

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-2,4-Difluoro-D-phenylalanine.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-2,4-Difluoro-D-phenylalanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., DIC and OxymaPure®) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-2,4-Difluoro-D-phenylalanine at the desired position.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Conclusion and Future Directions

This compound is a valuable and versatile building block in drug discovery. Its incorporation into peptides and small molecules offers a powerful strategy to enhance metabolic stability, modulate receptor binding affinity, and ultimately improve therapeutic efficacy. While the full potential of this unique amino acid is still being explored, the existing body of research on fluorinated amino acids provides a strong rationale for its continued investigation.

Future research should focus on the systematic evaluation of this compound in a wider range of therapeutic peptides and small molecules. The generation of more extensive quantitative data on its impact on enzyme inhibition, receptor binding, and pharmacokinetics will be crucial for guiding its rational application in drug design. As our understanding of the subtle yet profound effects of fluorine substitution grows, this compound is poised to play an increasingly important role in the development of innovative and effective medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Evidence for a Role of Neuropeptides in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases [mdpi.com]

- 16. Frontiers | Neuropeptide System Regulation of Prefrontal Cortex Circuitry: Implications for Neuropsychiatric Disorders [frontiersin.org]

Investigating Protein Folding with 2,4-Difluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins represents a powerful approach in chemical biology and drug development. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate the physicochemical properties of peptides and proteins. This technical guide focuses on the use of 2,4-Difluoro-D-phenylalanine, a fluorinated analog of phenylalanine, as a tool to investigate protein folding, stability, and conformation. The introduction of two fluorine atoms onto the phenyl ring alters the electronic and hydrophobic properties of the amino acid side chain, providing a sensitive probe for biophysical studies and a means to enhance protein stability.

This guide provides a comprehensive overview of the methodologies used to incorporate this compound into proteins and the subsequent analysis of its effects on protein folding and stability. It includes detailed experimental protocols for key analytical techniques and presents a workflow for the systematic investigation of proteins containing this unnatural amino acid.

Introduction to Fluorinated Phenylalanines in Protein Engineering

The substitution of hydrogen with fluorine in amino acid side chains can induce significant changes in protein structure and function. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a protein's conformational preferences, hydrophobicity, and resistance to proteolytic degradation.[1] Specifically, the incorporation of fluorinated phenylalanine analogs can modulate cation-π and π-π stacking interactions, which are critical for protein folding and stability.[2]

While various fluorinated phenylalanine derivatives have been explored, this compound offers a unique substitution pattern that can provide distinct electronic and steric effects compared to more commonly studied mono- or other di-fluorinated analogs. Its use allows for a nuanced investigation of the forces driving protein folding and the rational design of more stable and functionally optimized proteins.

Experimental Workflow for Investigating Protein Folding with this compound

The systematic study of a protein containing this compound involves a multi-step process encompassing its incorporation into the protein of interest and a thorough biophysical characterization to assess its impact on structure, stability, and folding kinetics.

Caption: Experimental workflow for investigating protein folding with this compound.

Data Presentation: Quantitative Analysis of Protein Stability

Table 1: Thermal Stability Data

| Protein Variant | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) |

| Wild-Type | Value | N/A |

| With this compound | Value | Value |

Table 2: Thermodynamic Parameters of Unfolding

| Protein Variant | Gibbs Free Energy of Unfolding (ΔGu) (kcal/mol) | Change in ΔGu (ΔΔGu) (kcal/mol) | Enthalpy of Unfolding (ΔHu) (kcal/mol) | Entropy of Unfolding (ΔSu) (cal/mol·K) |

| Wild-Type | Value | N/A | Value | Value |

| With this compound | Value | Value | Value | Value |

Table 3: Folding and Unfolding Kinetics

| Protein Variant | Folding Rate Constant (kf) (s-1) | Unfolding Rate Constant (ku) (s-1) |

| Wild-Type | Value | Value |

| With this compound | Value | Value |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful investigation of proteins containing unnatural amino acids. The following sections provide methodologies for the key experiments outlined in the workflow.

Site-Specific Incorporation of this compound in E. coli

This protocol describes the expression of a target protein with this compound incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression.

Materials:

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., an evolved PylRS-based system).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and M9 minimal medium.

-

Appropriate antibiotics.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression plasmid for the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

-

Starter Culture: Inoculate a 5-10 mL LB medium starter culture containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate 1 L of M9 minimal medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Addition of this compound: Add this compound to a final concentration of 1 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvest: Harvest the cells by centrifugation. The cell pellet containing the protein with the incorporated unnatural amino acid can be stored at -80°C until purification.

Mass Spectrometry for Verification of Incorporation

Mass spectrometry is a crucial step to confirm the successful and specific incorporation of this compound.

Procedure:

-

Sample Preparation: Purify the protein containing this compound. For intact mass analysis, desalt the protein sample. For peptide mapping, digest the protein with a specific protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: For intact mass analysis, compare the observed molecular weight with the theoretical molecular weight of the protein containing this compound. For peptide mapping, identify the peptide containing the amber codon site and confirm the mass shift corresponding to the incorporation of this compound instead of a canonical amino acid.